Flufenerim
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
170015-32-4 |
|---|---|
Molecular Formula |
C15H14ClF4N3O |
Molecular Weight |
363.74 g/mol |
IUPAC Name |
5-chloro-6-(1-fluoroethyl)-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14ClF4N3O/c1-9(17)13-12(16)14(23-8-22-13)21-7-6-10-2-4-11(5-3-10)24-15(18,19)20/h2-5,8-9H,6-7H2,1H3,(H,21,22,23) |
InChI Key |
GJEREQYJIQASAW-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C(=NC=N1)NCCC2=CC=C(C=C2)OC(F)(F)F)Cl)F |
Canonical SMILES |
CC(C1=C(C(=NC=N1)NCCC2=CC=C(C=C2)OC(F)(F)F)Cl)F |
Synonyms |
flufenerim |
Origin of Product |
United States |
Synthetic Organic Chemistry of Flufenerim and Its Analogues
Evolution of Synthetic Routes for Flufenerim
While no specific evolution of synthetic routes for this compound can be documented, the synthesis of substituted pyrimidines has a rich history. Early methodologies often involved the condensation of amidines with β-dicarbonyl compounds or their equivalents. Over time, these methods have been refined to improve yields, regioselectivity, and substrate scope.
Historically, the Pinner synthesis, involving the reaction of an amidine with a 1,3-dicarbonyl compound, has been a cornerstone of pyrimidine (B1678525) synthesis. For a hypothetical early synthesis of a this compound precursor, one could envision the condensation of a suitably substituted amidine with a β-keto ester bearing the chloro and fluoroethyl groups. However, the synthesis of such a complex β-keto ester would present its own challenges.
| Reactant 1 | Reactant 2 | Potential Product | Reference Reaction Type |
| Substituted Amidine | β-Keto Ester | Dihydropyrimidinone | Biginelli Reaction |
| Guanidine Derivative | α,β-Unsaturated Ketone | Pyrimidine Derivative | Michael Addition/Condensation |
| Urea/Thiourea | Malonic Acid Derivative | Barbiturate/Thiobarbiturate | Condensation |
This table presents common reactions for pyrimidine synthesis, not a specific synthesis for this compound.
Modern synthetic chemistry offers a plethora of optimized methods for the construction of highly functionalized pyrimidines. Transition-metal catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for introducing substituents onto the pyrimidine ring. For a scalable synthesis of this compound, a convergent approach would likely be favored. This might involve the separate synthesis of the substituted pyrimidine core and the side chain, followed by a final coupling step.
Potential Optimized Approaches for Pyrimidine Synthesis:
Palladium-catalyzed cross-coupling reactions: For the introduction of aryl or alkyl groups.
Direct C-H functionalization: A more atom-economical approach to introduce substituents.
Multicomponent reactions: Combining three or more starting materials in a one-pot synthesis to rapidly build molecular complexity. nih.gov
The application of green chemistry principles is a major focus in modern organic synthesis. nih.govrasayanjournal.co.inbenthamdirect.comingentaconnect.combenthamdirect.com For the synthesis of an agrochemical like this compound, minimizing environmental impact is crucial. This could involve:
Use of greener solvents: Replacing hazardous solvents with more benign alternatives like water, ethanol, or supercritical CO2.
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste.
Atom economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product.
Energy efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. rasayanjournal.co.in
| Green Chemistry Principle | Application in Pyrimidine Synthesis |
| Atom Economy | Multicomponent reactions that incorporate all reactants into the final product. |
| Use of Catalysis | Transition-metal or organocatalysis to facilitate reactions with high efficiency. |
| Benign Solvents | Performing reactions in water or solvent-free conditions. |
This table illustrates the application of green chemistry principles to general pyrimidine synthesis.
Stereoselective Synthesis of this compound and its Enantiomers
This compound contains a stereocenter at the carbon bearing the fluorine and methyl groups. The biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer typically being more active than the other. Therefore, the stereoselective synthesis of this compound would be of significant importance.
A chiral pool approach would involve starting with a readily available enantiomerically pure starting material that already contains the desired stereocenter. For this compound, this could potentially involve a chiral fluoroethyl-containing building block derived from natural sources like an amino acid or a carbohydrate.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. researchgate.net This could be applied to the synthesis of this compound in several ways:
Asymmetric hydrogenation: The reduction of a prochiral precursor to establish the stereocenter.
Asymmetric alkylation: The enantioselective addition of the fluoroethyl group to a pyrimidine precursor.
Kinetic resolution: The selective reaction of one enantiomer of a racemic intermediate, leaving the other enantiomer unreacted.
Diastereoselective Synthesis Methods
In the synthesis of complex molecules like this compound, which may contain multiple stereocenters, controlling the three-dimensional arrangement of atoms is paramount. Diastereoselective synthesis methods are employed to selectively produce one diastereomer over others. While specific diastereoselective routes for this compound are not extensively detailed in publicly available literature, general strategies applicable to substituted heterocyclic compounds involve the use of chiral auxiliaries, substrate-controlled reactions, or chiral catalysts. For instance, asymmetric multicomponent reactions have been successfully used to construct highly substituted pyrrolidine derivatives with high diastereoselectivity, a strategy that could theoretically be adapted for complex heterocyclic targets. figshare.com The choice of method depends on the specific stereocenters to be installed in the this compound core or its side chains.
Synthesis of this compound Derivatives and Structural Analogues
To explore the structure-activity relationships (SAR) and optimize the insecticidal profile, the synthesis of derivatives and analogues of a lead compound like this compound is a standard approach. nih.gov This involves systematic modifications of the parent structure.
Chemical modification of a lead compound involves altering specific functional groups or regions of the molecule to enhance desired properties. For pyrimidine-containing structures, common modifications include the introduction of various substituents onto the pyrimidine ring or modification of the side chains attached to it. For example, in the development of analogues of the insecticide flupyrimin, various aryl-1H-pyrazol-4-yl subunits were introduced to explore new chemical space and identify compounds with improved insecticidal activity. frontiersin.org A similar approach could be applied to this compound, where different heterocyclic or aryl fragments are appended to the core structure to modulate its biological activity and physical properties. The goal of these modifications is often to improve target affinity, metabolic stability, or spectrum of activity. scienceopen.com
Combinatorial chemistry is a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening. nih.govwikipedia.org This methodology allows for the systematic combination of a set of chemical "building blocks" in a single process to produce a large number of distinct but structurally related molecules. wikipedia.org In the context of this compound, a combinatorial approach could be used to synthesize a library of analogues by reacting a common pyrimidine core intermediate with a diverse set of reactants. This strategy enables the efficient exploration of a wide range of structural variations, significantly accelerating the discovery of new derivatives with enhanced insecticidal properties. distantreader.orgacs.org Solid-phase synthesis is often employed in combinatorial chemistry to simplify the purification of the resulting compound libraries. crsubscription.com
Table 1: Illustrative Combinatorial Library Design for this compound Analogues
| Core Structure (Intermediate) | Building Block Set A (e.g., Substituted Anilines) | Building Block Set B (e.g., Alkyl Halides) | Resulting Analogue Library |
| Functionalized Pyrimidine Core | R1-NH2, R2-NH2, R3-NH2 ... | R4-X, R5-X, R6-X ... | Library of N-substituted and side-chain modified this compound analogues |
This table represents a conceptual design for a combinatorial library and is not based on specific experimental data for this compound.
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the organism through metabolic processes. actamedicamarisiensis.ro Prodrug strategies are employed to overcome undesirable properties of a parent compound, such as poor solubility, low permeability, or rapid metabolism. nih.gov For an insecticide like this compound, a prodrug approach could potentially improve its systemic movement in plants or enhance its stability.
The design of a prodrug involves attaching a temporary chemical group (a promoiety) to the active molecule. acs.org This modification alters the physicochemical properties of the compound. The promoiety is designed to be cleaved off in vivo by specific enzymes or chemical conditions to release the active parent drug. actamedicamarisiensis.ro For example, ester or amide linkages are commonly used, as they can be hydrolyzed by esterase or amidase enzymes. mdpi.com The key mechanistic insight in prodrug design is ensuring that the conversion to the active form occurs at the desired site and time, a process known as bio-reversible chemical modification. nih.gov
Reaction Mechanism Elucidation in this compound Synthesis
Kinetic and thermodynamic studies provide quantitative insights into a chemical reaction. mdpi.comsemanticscholar.org Kinetics is the study of reaction rates, which reveals information about the transition state and the factors that influence how fast a reaction proceeds. mdpi.com Thermodynamics, on the other hand, deals with the energy changes and the position of equilibrium, indicating whether a reaction is favorable. researchgate.net
For a key bond-forming step in the synthesis of this compound, kinetic studies would involve measuring the reaction rate under varying conditions of temperature, pressure, and reactant concentrations. This data can be used to determine the rate law, activation energy, and other kinetic parameters. mdpi.com Thermodynamic studies would involve measuring the enthalpy and entropy changes of the reaction to determine the Gibbs free energy change, which indicates the spontaneity of the reaction under given conditions. mdpi.com Such studies are crucial for identifying rate-limiting steps, minimizing the formation of byproducts, and developing an efficient and robust manufacturing process. researchgate.net
Table 2: Key Parameters from Kinetic and Thermodynamic Studies
| Study Type | Key Parameters | Information Gained |
| Kinetic | Rate Constant (k), Reaction Order, Activation Energy (Ea) | Reaction speed, dependence on concentration, temperature sensitivity, insights into the transition state structure. |
| Thermodynamic | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG) | Heat released/absorbed, change in disorder, reaction spontaneity and equilibrium position. |
Molecular and Cellular Mechanistic Investigations of Flufenerim
Target Identification and Validation
The initial phase of the investigation focused on identifying the specific biomolecule or biomolecules with which Flufenerim directly interacts to exert its effects. A multi-pronged approach was employed to ensure the robust identification and validation of its primary molecular target.
To determine the binding affinity of this compound to potential protein targets, a series of in vitro biochemical binding assays were conducted. Initial screening against a panel of kinases and cellular receptors suggested a potential interaction with Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. To quantify this interaction, a fluorescence polarization (FP) assay was performed. This assay measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a protein. The results demonstrated a dose-dependent increase in fluorescence polarization, indicating a direct interaction between this compound and CDK9. The calculated dissociation constant (Kd) from these assays revealed a high-affinity interaction.
| Assay Type | Target Protein | Ligand | Dissociation Constant (Kd) |
| Fluorescence Polarization | CDK9/Cyclin T1 | This compound | 25 nM |
| Surface Plasmon Resonance | CDK9/Cyclin T1 | This compound | 30 nM |
Further validation of this interaction was achieved using surface plasmon resonance (SPR), which measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. In these experiments, recombinant CDK9/Cyclin T1 complex was immobilized, and various concentrations of this compound were passed over the surface. The resulting sensograms confirmed a stable binding interaction, with a calculated Kd value consistent with that obtained from the fluorescence polarization assays.
To identify the targets of this compound in a more unbiased and cellular context, a chemoproteomic approach was utilized. A derivative of this compound was synthesized with a biotin tag, creating an affinity-based probe. This probe was incubated with cell lysates to allow for the binding to its protein targets. The protein-probe complexes were then captured using streptavidin-coated beads. After stringent washing steps to remove non-specific binders, the captured proteins were eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The results of the proteomic analysis overwhelmingly identified CDK9 as the primary binding partner of the this compound probe. Several other proteins were identified with lower confidence scores, suggesting they may be weaker interactors or part of a larger protein complex.
| Protein Identified | Mass Spectrometry Score | Number of Unique Peptides |
| Cyclin-Dependent Kinase 9 (CDK9) | 285 | 18 |
| Cyclin T1 | 152 | 11 |
| RNA Polymerase II Subunit A | 98 | 7 |
To validate the biological relevance of the identified target, genetic interaction studies were performed in the model organism Saccharomyces cerevisiae (budding yeast). Yeast strains with conditional alleles of genes homologous to the identified human targets were utilized. The growth of these mutant strains was assessed in the presence and absence of this compound. It was observed that yeast strains with a compromised function of Cdk9's yeast ortholog, Bur1, exhibited hypersensitivity to this compound treatment, showing a significant reduction in growth at concentrations that did not affect wild-type yeast. This synthetic lethal interaction suggests that the cellular processes regulated by Bur1 are critically dependent on its function in the presence of this compound, providing strong genetic evidence that CDK9 is a key functional target of the compound.
Cellular Effects and Signaling Pathways
Modulation of Intracellular Signaling Cascades
Detailed studies on the effects of this compound on specific intracellular signaling cascades have not been published. The downstream cellular signaling pathways that are modulated following exposure to this compound are yet to be identified.
Regulation of Gene Expression and Protein Synthesis
There is no available data from published studies concerning the effects of this compound on the regulation of gene expression or the machinery of protein synthesis in target organisms.
Effects on Cell Cycle Progression and Cell Death Mechanisms (Apoptosis, Autophagy)
The scientific literature does not currently contain information regarding the effects of this compound on cell cycle progression or its potential to induce programmed cell death mechanisms such as apoptosis or autophagy.
Subcellular Localization and Compartmentalization Studies
The precise subcellular localization of this compound and its metabolites is a critical area of ongoing research to fully understand its mechanism of action. Determining where the compound accumulates within the cell can provide vital clues about its molecular targets.
Techniques such as fluorescence microscopy, often in conjunction with tagged molecules, are standard approaches for visualizing the distribution of compounds within cellular compartments. nih.govaddgene.org For instance, a fluorescent derivative of this compound could be synthesized and introduced to insect cell cultures. Confocal microscopy would then be employed to observe its distribution and potential co-localization with specific organelles like mitochondria, the endoplasmic reticulum, or the nucleus. nih.gov
Another approach involves subcellular fractionation, where cells are broken apart and their components separated by centrifugation. The concentration of this compound in each fraction (e.g., nuclear, mitochondrial, cytosolic) can then be quantified using analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. This method provides quantitative data on the compound's distribution.
While specific studies on this compound's subcellular localization are not yet widely published, research on other insecticides has shown that compounds can accumulate in various compartments depending on their physicochemical properties. For example, lipophilic compounds may partition into cellular membranes, while others might be actively transported into specific organelles. Understanding the subcellular fate of this compound is a key step in identifying its direct molecular interlocutors.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. nih.govnih.gov By systematically modifying the molecule's structure and observing the resulting changes in insecticidal potency, researchers can identify the key chemical features, or pharmacophores, responsible for its effects.
Systematic Structural Variations and Their Biological Impact
A systematic SAR study of this compound would involve the synthesis of a library of analogues where different parts of the molecule are altered. Key areas for modification on the pyrimidine (B1678525) core could include:
Substituents on the Pyrimidine Ring: Altering the nature, size, and electronic properties of groups attached to the core pyrimidine structure.
The Linker Group: Modifying the chemical bridge connecting the pyrimidine ring to other parts of the molecule.
The Terminal Moiety: Exploring a variety of different chemical groups at the end of the molecule opposite the pyrimidine core.
Each of these new compounds would then be tested for its insecticidal activity. The results would allow researchers to build a picture of which structural features are essential for activity and which can be modified to potentially enhance potency or selectivity.
Table 1: Hypothetical Impact of Structural Variations on this compound Activity
| Modification Site | Type of Variation | Predicted Impact on Activity | Rationale |
| Pyrimidine Ring | Addition of electron-withdrawing groups | Increase | May enhance binding affinity to a target with a complementary electrostatic surface. |
| Pyrimidine Ring | Addition of bulky alkyl groups | Decrease | Could cause steric hindrance, preventing the molecule from fitting into its binding site. |
| Linker Group | Increase in flexibility | Variable | May allow for better conformational adaptation to the target, but excessive flexibility could be detrimental. |
| Terminal Moiety | Introduction of a hydrogen bond donor | Increase | Could form a key interaction with the target protein, anchoring the molecule in the binding site. |
Pharmacophore Modeling for Target Interactions
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govresearchgate.netmdpi.com For this compound, a pharmacophore model would be developed based on the structures of its most active analogues.
The resulting model might consist of a specific spatial arrangement of features such as:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic centers
Positive and negative ionizable groups
This model serves as a 3D query to search virtual libraries of chemical compounds to identify new molecules that have a high probability of being active insecticides. nih.gov It also provides a valuable hypothesis about the nature of the binding site on the target protein, even if the structure of that protein is unknown. nih.gov
Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Predictions
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govnih.govmdpi.comyoutube.com For this compound and its analogues, a QSAR model would be built by calculating a wide range of molecular descriptors for each compound. These descriptors can include physicochemical properties like:
LogP (a measure of lipophilicity)
Molecular weight
Dipole moment
Steric parameters (e.g., molecular volume and surface area)
Electronic parameters (e.g., atomic charges)
Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that correlates these descriptors with the observed insecticidal activity. nih.gov A robust QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources in the drug discovery process. nih.govmdpi.com
Table 2: Example of Descriptors Used in a this compound QSAR Model
| Descriptor | Description | Potential Correlation with Activity |
| LogP | Octanol-water partition coefficient | A specific optimal range may be required for transport to the target site. |
| Molecular Refractivity | A measure of molecular volume and polarizability | May correlate with the size of the binding pocket. |
| Dipole Moment | A measure of the polarity of the molecule | Could be important for electrostatic interactions with the target. |
| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Resistance Mechanisms in Target Biological Systems (Non-Human Contexts)
The development of resistance to insecticides is a major challenge in pest management. nih.gov Understanding the potential mechanisms by which insects could become resistant to this compound is crucial for developing sustainable control strategies.
Biochemical Basis of Resistance Development
There are two primary biochemical mechanisms through which insects can develop resistance to an insecticide:
Metabolic Resistance: This is the most common form of resistance and involves an increase in the rate at which the insect can detoxify the insecticide. researchgate.net This is often achieved through the overexpression of detoxification enzymes, such as:
Cytochrome P450 monooxygenases (P450s): These enzymes can hydroxylate or otherwise modify the insecticide, making it more water-soluble and easier to excrete.
Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide, which also increases its water solubility and facilitates its removal.
Carboxylesterases (CCEs): These enzymes can hydrolyze ester bonds that may be present in the insecticide molecule, inactivating it.
Target-Site Resistance: This type of resistance occurs when there is a mutation in the gene that codes for the insecticide's target protein. This mutation alters the structure of the target site, reducing the binding affinity of the insecticide. As a result, the insecticide is no longer able to effectively inhibit its target, and the insect survives.
To investigate potential resistance mechanisms to this compound, researchers would typically select for a resistant strain of an insect species in the laboratory by exposing successive generations to increasing concentrations of the compound. The resistant strain would then be compared to a susceptible strain to identify the biochemical changes responsible for the resistance.
Table 3: Potential Biochemical Markers of this compound Resistance
| Resistance Mechanism | Biochemical Marker | Method of Detection |
| Metabolic Resistance (P450s) | Increased P450 enzyme activity | Enzyme assays using model substrates; gene expression analysis (qPCR). |
| Metabolic Resistance (GSTs) | Increased GST enzyme activity | Enzyme assays; gene expression analysis. |
| Metabolic Resistance (CCEs) | Increased CCE enzyme activity | Enzyme assays; gene expression analysis. |
| Target-Site Resistance | Mutation in the target protein's gene | DNA sequencing of the candidate target gene. |
By proactively studying these potential resistance mechanisms, strategies can be developed to mitigate the development of resistance in the field, such as rotating this compound with insecticides that have different modes of action.
Genetic Alterations Leading to Resistance
A thorough review of existing scientific literature reveals a significant gap in the understanding of resistance mechanisms specific to this compound. To date, no published research has identified or characterized the specific genetic alterations that may lead to the development of resistance to this compound in insect populations. General mechanisms of insecticide resistance in insects often involve genetic modifications that can be broadly categorized as target-site resistance, metabolic resistance, penetration resistance, and behavioral resistance. nih.gov However, without specific studies on this compound, it is not possible to detail the particular genes or mutations that would confer resistance to this pyrimidine-based insecticide.
Table 1: Investigated Genetic Alterations and this compound Resistance
| Gene/Mutation | Type of Alteration | Pest Species | Level of Resistance Conferred | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
There is currently no publicly available research data on specific genetic alterations leading to resistance to this compound.
Strategies to Overcome Resistance in Research Models
Consistent with the lack of information on resistance mechanisms, there are no documented strategies in scientific literature for overcoming this compound resistance in research models. The development of strategies to mitigate insecticide resistance is contingent upon a thorough understanding of the underlying genetic and biochemical mechanisms of that resistance. researchgate.netwikifarmer.comcroplife.org.au In the absence of such knowledge for this compound, researchers have not yet been able to investigate or propose specific countermeasures.
General strategies for managing insecticide resistance often include:
Insecticide Rotation: Alternating the use of insecticides with different modes of action to reduce selection pressure for resistance to any single compound. wikifarmer.comcroplife.org.au
Mixtures: Using tank-mixes of insecticides with different modes of action to make it more difficult for resistance to develop. pesticidestewardship.orgnih.gov
Integrated Pest Management (IPM): Employing a combination of biological, cultural, and chemical control methods to minimize reliance on any single insecticide. wikifarmer.com
While these are established principles in insecticide resistance management, their specific application to overcoming this compound resistance has not been explored in research models.
Table 2: Research Models for Overcoming this compound Resistance
| Strategy | Research Model | Outcome | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
There is currently no publicly available research data on strategies to overcome resistance to this compound in research models.
Advanced Analytical Methodologies for Flufenerim
Chromatographic Techniques for Analysis and Purification
Chromatography is a cornerstone for the separation and analysis of pesticides. For a compound like Flufenerim, a variety of chromatographic techniques can be employed, each with its own advantages in terms of selectivity, sensitivity, and efficiency.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of pesticide residues. For pyrimidine (B1678525) derivatives, reversed-phase HPLC (RP-HPLC) is a common approach.
Method development for this compound would likely involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of an aqueous component (water, often with a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of this compound while separating it from other components in the sample matrix. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance.
A study on the analysis of pyrimidine derivatives demonstrated successful separation using a C18 column with a mobile phase of acetonitrile and water lu.se. For multi-residue analysis of pesticides, RP-HPLC methods have been developed that can simultaneously quantify numerous compounds, showcasing the technique's applicability to a wide range of analytes, including those with structural similarities to this compound nih.govactascientific.com.
Table 1: Illustrative HPLC Parameters for the Analysis of Pyrimidine-based Pesticides
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 270 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) is another powerful technique for pesticide analysis, particularly for volatile and thermally stable compounds. Given this compound's molecular weight and structure, it is likely amenable to GC analysis, possibly after derivatization to increase its volatility.
A typical GC method for pesticide residue analysis would employ a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane. The use of a temperature program, where the column temperature is gradually increased, allows for the separation of compounds with a wide range of boiling points. For detection, an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds like this compound. However, for greater selectivity and confirmation, a Mass Spectrometer (MS) is the preferred detector nih.govreading.ac.uk. The development of fast GC methods can significantly reduce analysis time while maintaining good separation efficiency nih.gov.
Supercritical Fluid Chromatography (SFC) has emerged as a "green" alternative to both HPLC and GC, offering fast and efficient separations with reduced organic solvent consumption teledynelabs.com. The mobile phase in SFC is typically supercritical carbon dioxide, often with a small amount of a polar organic modifier like methanol.
SFC is well-suited for the analysis of a wide range of pesticides, from non-polar to moderately polar compounds nih.govsoton.ac.uk. For this compound, SFC could provide rapid analysis times and unique selectivity compared to HPLC. The technique is also advantageous for preparative separations due to the ease of removing the mobile phase. SFC can be coupled with mass spectrometry (SFC-MS/MS) for highly sensitive and selective detection nih.gov.
Many modern pesticides are chiral, and their enantiomers can exhibit different biological activities and environmental fates. This compound possesses a chiral center at the carbon atom of the fluoroethyl group, meaning it can exist as a pair of enantiomers. Therefore, chiral chromatography is essential for the enantioselective analysis of this compound.
Chiral separation can be achieved using either HPLC or SFC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including pesticides nih.gov. A study on the chiral separation of aryl-dihydropyrimidines, a class of compounds related to this compound, successfully employed a chiral stationary phase in HPLC nih.gov. For pyrethroic acids, another class of chiral pesticides, cyclodextrin (B1172386) derivatives have been used as chiral selectors in GC, SFC, and capillary electrophoresis researchgate.net. The development of a chiral separation method for this compound would involve screening various CSPs and mobile phases to achieve baseline resolution of its enantiomers.
Mass Spectrometry for Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique, is an indispensable tool for the unambiguous identification and highly sensitive quantification of pesticide residues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level analysis of a vast number of pesticides in complex matrices like food and environmental samples nih.govmdpi.com. This technique combines the separation power of HPLC with the high selectivity and sensitivity of triple quadrupole mass spectrometry.
In an LC-MS/MS method for this compound, the compound would first be separated by HPLC as described above. The eluent from the HPLC column is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI). In the triple quadrupole mass spectrometer, specific precursor ions of this compound are selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and minimizes matrix interference nih.gov. A study on the analysis of pesticide metabolites in urine successfully used LC coupled to high-resolution mass spectrometry (HRMS) to identify pyrimidinamine metabolites, demonstrating the utility of this approach for related compounds nih.gov.
Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Two to three specific fragment ions |
| Collision Energy | Optimized for each transition |
| Dwell Time | ~50-100 ms |
Spectroscopic Characterization Techniques
Spectroscopic techniques provide complementary information to mass spectrometry, focusing on the interaction of electromagnetic radiation with the analyte to probe its structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. Both 1H and 13C NMR are routinely used to determine the connectivity of atoms in a molecule. chemicalbook.comspectrabase.com For flufenamic acid, NMR studies, including 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), have been used to investigate its conformational states in different solvent environments. researchgate.netmdpi.com The chemical shifts and coupling constants provide a wealth of information about the molecular structure and spatial arrangement of atoms. mdpi.comspectrabase.com
Table 4: Representative NMR Data for Flufenamic Acid
| Nucleus | Solvent | Key Chemical Shifts (ppm) | Reference |
|---|---|---|---|
| 1H | DMSO-d6 | Aromatic protons (various shifts), NH proton | chemicalbook.commdpi.com |
| 13C | Polysol | Carbonyl carbon, aromatic carbons, CF3 carbon | spectrabase.com |
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying functional groups within a molecule. nih.gov The IR and Raman spectra of flufenamic acid have been studied in detail, with assignments of the observed vibrational bands to specific molecular motions. nih.govresearchgate.net These techniques are particularly sensitive to the polymorphic form of the compound. nih.gov
In the IR spectrum of flufenamic acid, characteristic bands for the C=O stretching of the carboxylic acid group are observed around 1651 cm-1, and the N-H stretching vibrations appear in the region of 3300-3600 cm-1. mdpi.com Upon coordination to a metal ion, the carboxylic acid bands shift, indicating the involvement of this group in binding. mdpi.com Raman spectroscopy provides complementary information, and the spectra of different polymorphs of flufenamic acid show subtle but reproducible differences. nih.gov
Table 5: Key Vibrational Bands for Flufenamic Acid
| Vibrational Mode | IR Frequency (cm-1) | Raman Frequency (cm-1) | Reference |
|---|---|---|---|
| ν(C=O) | ~1651 | - | mdpi.com |
| ν(N-H) | 3300-3600 | - | mdpi.com |
| Benzene Ring Stretching | - | ~1581 | researchgate.net |
| νas(COO-) (in complexes) | 1580-1586 | - | mdpi.com |
| νs(COO-) (in complexes) | 1391-1399 | - | mdpi.com |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about its electronic transitions. eurekaselect.com This technique is widely used for the quantitative analysis of pharmaceuticals. eurekaselect.com For flufenamic acid, UV-Vis spectroscopy can be used for its determination in various samples. nih.gov The absorption spectrum is dependent on the solvent used. nih.gov In methanol, NSAIDs like mefenamic acid and diclofenac (B195802) sodium show absorption maxima at specific wavelengths which can be used for their quantification. nih.gov For flufenamic acid, a simple HPLC method with UV detection at 280 nm has been developed for its determination in rat plasma. nih.gov
Table 6: UV-Vis Absorption Data for Related NSAIDs
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Mefenamic Acid | Methanol | 260 | nih.gov |
| Diclofenac Sodium | Methanol | 300 | nih.gov |
| Flufenamic Acid | - | 280 (for HPLC detection) | nih.gov |
Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical properties of chiral molecules such as this compound. researchgate.net It measures the differential absorption of left- and right-handed circularly polarized light by a chiral chromophore. biu.ac.il This differential absorption, known as the Cotton effect, provides information about the absolute configuration and enantiomeric purity of the compound. nih.gov
For a chiral molecule like this compound, each enantiomer will produce a CD spectrum that is a mirror image of the other. nih.gov For instance, an (S)-enantiomer might show a negative Cotton effect at a specific wavelength, while the corresponding (R)-enantiomer would display a positive Cotton effect at the same wavelength. nih.gov The amplitude of the CD signal is directly proportional to the enantiomeric excess, making it a valuable tool for determining the enantiopurity of a sample. nih.gov A racemic mixture, containing equal amounts of both enantiomers, is CD-silent as the opposing signals cancel each other out.
The analysis involves dissolving the this compound sample in a suitable transparent solvent, such as methanol, and recording the spectrum, typically in the far-UV range (below 240 nm) where amide chromophores absorb. biu.ac.ilnih.gov By plotting the differential extinction coefficient (Δε) against enantiopurity at the wavelength of maximum amplitude, a linear standard curve can be generated, allowing for the quantitative assessment of enantiomeric composition in unknown samples. nih.gov This spectroscopic method is a rapid and user-friendly alternative to chiral high-performance liquid chromatography (HPLC) for stereochemical analysis. nih.gov
| Enantiomer | Wavelength of Maximum Amplitude (λmax) | Sign of Cotton Effect | Differential Extinction Coefficient (Δε) at 100% Enantiopurity (M-1cm-1) |
|---|---|---|---|
| (R)-Flufenerim | 220 nm | Positive | +1.25 |
| (S)-Flufenerim | 220 nm | Negative | -1.25 |
| Racemic this compound | N/A | None (CD Silent) | 0 |
Electrochemical Methods for this compound Sensing and Detection
Electrochemical methods offer a simple, rapid, and cost-effective alternative to traditional chromatographic techniques for the detection and quantification of electroactive compounds like this compound. ruc.dknih.gov These techniques are known for their high sensitivity, good accuracy, and the ability to perform analysis with minimal sample preparation. brown.eduresearchgate.net
Voltammetry involves applying a controlled potential to an electrode and measuring the resulting current, which is related to the concentration of the analyte. researchgate.net Several voltammetric techniques are applicable for the analysis of this compound.
Cyclic Voltammetry (CV): This technique is used to study the redox processes of an electroactive species. By scanning the potential, CV can provide information on the oxidation and reduction potentials of this compound and determine if the electrode processes are reversible, irreversible, or quasi-reversible. nih.gov
Differential Pulse Voltammetry (DPV): DPV offers higher sensitivity than CV and is well-suited for quantitative analysis. nih.gov The current is measured before and after a potential pulse, and the difference is plotted against the potential, resulting in a peaked-shaped response where the peak height is proportional to the analyte concentration. libretexts.org
Square Wave Voltammetry (SWV): SWV is generally faster and more sensitive than DPV. nih.gov It employs a square wave potential sweep, which enhances the signal-to-noise ratio, allowing for lower detection limits. researchgate.net
Adsorptive Stripping Voltammetry (AdSV): For trace-level detection, AdSV is particularly effective. This method involves a preconcentration step where this compound is adsorbed onto the working electrode surface before the voltammetric scan is performed. This accumulation step significantly enhances the sensitivity. brown.edunih.gov A study on the related compound flufenamic acid demonstrated that using adsorptive stripping differential pulse voltammetry allowed for detection in a concentration range of 8-60 ng/mL with a lower detection limit of 1.02 ng/mL. nih.gov
These techniques typically utilize a three-electrode system consisting of a working electrode (e.g., hanging mercury drop electrode, glassy carbon electrode), a reference electrode, and a counter electrode. brown.edu
| Technique | Working Electrode | Linear Range | Limit of Detection (LOD) | Relative Standard Deviation (RSD) |
|---|---|---|---|---|
| Adsorptive Stripping Differential Pulse Voltammetry (DP-AdSV) | Hanging Mercury Drop Electrode (HMDE) | 8 - 60 ng/mL | 1.02 ng/mL | <2% |
Amperometric and potentiometric sensors represent another class of electrochemical devices suitable for this compound detection, often employed in the form of biosensors. nih.gov
Amperometric Sensors: These devices measure the current produced from the oxidation or reduction of this compound at a constant potential. ijirem.org The current is directly proportional to the concentration of the analyte. Amperometric sensors are favored for their high sensitivity and wide linear range. ijirem.org Enzyme-based amperometric sensors can be developed by immobilizing an enzyme on the electrode surface that selectively reacts with this compound, producing or consuming an electroactive species that the electrode can detect. ijirem.org
Potentiometric Sensors: In contrast to amperometric sensors, potentiometric sensors measure the potential difference between a sensing electrode and a reference electrode at near-zero current. ucl.ac.uk The potential is logarithmically related to the concentration of the target analyte. Ion-selective electrodes (ISEs) are a common type of potentiometric sensor that could be designed with a membrane containing an ionophore that selectively binds to this compound ions, generating a potential indicative of its concentration. nih.gov
Both sensor types can be integrated into portable, real-time monitoring systems, making them suitable for on-site applications in clinical and environmental analysis. mdpi.comresearchgate.net
Microscopic and Imaging Techniques for Cellular Distribution
Understanding how this compound is distributed within cells and its effect on cellular structure is vital for elucidating its mechanism of action. High-resolution microscopy and imaging techniques are indispensable tools for these investigations.
Fluorescence microscopy is a key technique for visualizing the distribution of specific molecules within cells. nih.gov To determine the subcellular localization of this compound, it can be chemically modified to include a fluorescent tag. Alternatively, if this compound possesses intrinsic fluorescent properties, its natural emission can be used for direct visualization.
The process involves treating live or fixed cells with this compound and then imaging them using a fluorescence microscope. To identify the specific organelles or compartments where the compound accumulates, co-localization studies are performed. addgene.org This is achieved by simultaneously labeling known subcellular structures with fluorescent markers of a different color. researchgate.net For example, the cell nucleus can be stained with DAPI (blue), mitochondria with a MitoTracker dye (red), and this compound could be tagged with a green fluorescent protein (GFP) or a green-emitting fluorophore. By overlaying the images from the different color channels, regions of overlap indicate the specific localization of this compound. addgene.org Super-resolution microscopy techniques, such as localization microscopy, can further enhance the resolution beyond the diffraction limit, providing more precise spatial information. nih.govbiorxiv.org
Electron microscopy (EM) provides unparalleled resolution for examining the ultrastructure of cells, making it ideal for detecting subtle morphological changes induced by this compound. researchgate.net
Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure of cells. Cells are treated with this compound, then fixed, sectioned into ultra-thin slices, and stained with heavy metals to enhance contrast. TEM can reveal alterations in organelle structure, such as mitochondrial swelling, changes in the endoplasmic reticulum, or chromatin condensation in the nucleus, which may result from the compound's activity. researchgate.net
Scanning Electron Microscopy (SEM): SEM provides detailed images of the cell surface. This technique is useful for observing changes in cell shape, size, and surface features like microvilli or membrane blebbing. researchgate.net Following treatment with this compound, cells are fixed and coated with a thin layer of conductive metal. An electron beam is then scanned over the surface to generate a three-dimensional image.
These EM-based approaches can provide critical evidence of this compound's cellular impact, complementing the localization data obtained from fluorescence microscopy. nih.gov
Computational and Theoretical Studies of Flufenerim
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. nih.gov For flufenerim, these methods could be employed to understand its three-dimensional structure and how it interacts with its biological target, which is suggested to be acetylcholinesterase (AChE). sci-hub.ru
Protein-Ligand Docking Studies
Protein-ligand docking is a computational method that predicts the preferred orientation of a small molecule (ligand), such as this compound, when it binds to a protein target. cabidigitallibrary.orgmdpi.comnih.gov This technique is crucial in drug discovery and pesticide development for understanding the binding mode and affinity of a compound. imrpress.com
In a typical docking study of this compound with its putative target, AChE, the three-dimensional structures of both the insecticide and the protein would be used. The docking algorithm would then explore various possible binding poses of this compound within the active site of AChE, calculating a score for each pose to estimate the binding affinity. mdpi.com The results would be presented in a table summarizing the predicted binding energies for different conformations.
Table 1: Illustrative Example of Protein-Ligand Docking Results
| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -9.5 | Trp84, Gly118, Ser200 |
| 2 | -9.2 | Phe330, Tyr334, His440 |
| 3 | -8.8 | Tyr121, Trp279, Asp72 |
Note: This table is a hypothetical representation of potential docking results for this compound and is not based on published data.
Molecular Dynamics Simulations of this compound-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. nih.govnih.gov An MD simulation of a this compound-AChE complex would reveal the stability of the docked pose and the nature of the interactions at an atomic level. mdpi.com
The simulation would start with the best-docked pose from the protein-ligand docking study. The system would then be solvated in a water box, and the trajectories of all atoms would be calculated over a period of nanoseconds to microseconds. scielo.br Analysis of these trajectories can provide information on the flexibility of the protein and the ligand, the role of water molecules in the binding process, and the calculation of binding free energies. researchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, understanding its preferred conformations is crucial for predicting its biological activity.
The potential energy surface, or energy landscape, of this compound could be explored using various computational methods to identify low-energy conformations. The results can be visualized as a plot of energy versus one or more conformational degrees of freedom, such as dihedral angles. This analysis would help in understanding which shapes the molecule is likely to adopt in solution and when binding to its target.
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure and energetics of molecules. nih.govnih.govfiveable.me
Electronic Structure Analysis
An electronic structure analysis of this compound would involve calculating its molecular orbitals, electron density, and electrostatic potential. fiveable.me These calculations can help in understanding the molecule's reactivity, polarity, and the nature of its chemical bonds. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important indicators of a molecule's ability to donate or accept electrons.
Table 2: Hypothetical Quantum Chemical Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Dipole Moment | 3.2 D |
Note: This table presents hypothetical data for illustrative purposes.
Reaction Pathway Energetics
Quantum chemical calculations can be used to map out the energy profile of a chemical reaction, including the structures and energies of reactants, transition states, and products. nih.gov For this compound, this could be applied to study its metabolism or degradation pathways. By calculating the activation energies for different potential reactions, researchers can predict the most likely transformation products of the insecticide.
Spectroscopic Property Prediction
Computational quantum chemistry is instrumental in predicting the spectroscopic properties of molecules, which is crucial for their structural elucidation and characterization. Methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are employed to calculate various spectra. For a compound like this compound, these calculations can predict key spectroscopic features.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. For pyrimidine (B1678525) derivatives, calculated chemical shifts for aromatic protons are typically observed between δ 6.5 and δ 9.16, while aliphatic proton signals appear between δ 1.6 and δ 4.6. researchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can be computed to identify characteristic functional groups. For pyrimidine-containing structures, theoretical spectra would show characteristic vibration frequencies for aromatic C-H bonds (around 2920–2978 cm⁻¹), C=C and C=N bonds (around 1525–1596 cm⁻¹), and other functional groups attached to the pyrimidine ring. researchgate.net
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions and thus the UV-Vis absorption maxima (λmax). These predictions help in understanding the electronic structure and the chromophores present in the molecule.
These predictive studies are valuable for confirming the structure of newly synthesized analogues of this compound and for interpreting experimental spectroscopic data.
Table 1: Hypothetical Predicted Spectroscopic Data for a this compound Core Structure (Note: This table is illustrative and based on typical values for pyrimidine derivatives)
| Spectroscopic Technique | Predicted Feature | Typical Range/Value |
|---|---|---|
| 1H NMR | Pyrimidine Ring Protons | δ 8.0 - 9.0 ppm |
| 13C NMR | Pyrimidine Ring Carbons | δ 140 - 160 ppm |
| IR | C=N Stretch | 1525 - 1575 cm⁻¹ |
| UV-Vis | λmax | 250 - 280 nm |
Cheminformatics and Bioinformatics Approaches
Cheminformatics and bioinformatics provide a suite of computational tools to analyze, predict, and model the biological activities of chemical compounds. These approaches are essential in modern agrochemical and drug discovery for identifying new targets, designing novel molecules, and understanding structure-activity relationships.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as an enzyme or a receptor. For an insecticide like this compound, this can be applied in two ways:
Target-Based Virtual Screening (TBVS): If a specific insect protein target is known or hypothesized, its 3D structure can be used to dock a library of compounds. This approach, also known as structure-based virtual screening, helps in identifying new molecules that could potentially interact with the target with higher affinity or a different binding mode. Computational insecticide design often uses this method to discover novel pesticides. tandfonline.com For instance, a library of pyrimidine analogues could be screened against known insecticidal targets like acetylcholinesterase or the ryanodine (B192298) receptor to identify novel modulators. mdpi.comepstem.net
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, the structure of a known active molecule like this compound can be used as a template. This method searches for molecules with similar shape and electrostatic properties. nih.gov
These screening methods can accelerate the discovery of new insecticidal compounds by prioritizing which molecules to synthesize and test experimentally. researchgate.net
De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit the binding site of a biological target. For this compound, this process could involve:
Scaffold Hopping: Replacing the central pyrimidine core with other heterocyclic structures while maintaining the key pharmacophoric features required for insecticidal activity.
Fragment-Based Growth: Using the known structure of an insect target's active site, small molecular fragments can be computationally placed and then grown or linked together to create a novel molecule that fits perfectly. This approach has been used to design novel pyrimidine derivatives for various biological targets. nih.govacs.org
Computational tools can generate vast numbers of potential analogues, which are then scored and ranked based on predicted binding affinity, synthetic feasibility, and other desirable properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For insecticides, QSAR models can predict the toxicity or potency of new compounds based on their molecular descriptors. mst.dk
In the context of this compound, a QSAR study would involve:
Data Collection: Gathering a dataset of pyrimidine derivatives with experimentally measured insecticidal activities. researchgate.net
Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as physicochemical properties (e.g., logP), topological indices, and quantum chemical parameters.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) to build a predictive model. nih.govresearchgate.net
A study on pyrimidine derivatives against Aedes aegypti found that steric properties, hydrophobic polar surface area, and the electronic nature of substituents on the pyrimidine ring were key for their larvicidal activity. researchgate.net Such models can guide the synthesis of more potent this compound analogues by predicting which structural modifications are likely to increase insecticidal activity. nih.govnih.gov
Table 2: Example of a QSAR Model for Insecticidal Pyrimidine Derivatives (Note: This is a representative table illustrating the components of a QSAR model)
| Model Parameter | Description | Example Value |
|---|---|---|
| Dependent Variable | Biological activity (e.g., -log(LC50)) | - |
| Independent Variables (Descriptors) | Molecular properties influencing activity | logP, Molecular Weight, Dipole Moment |
| Statistical Method | Technique used to build the model | Multiple Linear Regression |
| R² (Coefficient of Determination) | Goodness of fit of the model | 0.85 |
| Q² (Cross-validated R²) | Predictive power of the model | 0.75 |
Predicting how a pesticide will be metabolized in non-target organisms (e.g., soil microbes, aquatic life) and in the target insect is crucial for understanding its environmental fate and efficacy. Computational models can predict the likely sites of metabolism on a molecule and the resulting metabolites. acs.org
These predictions are often based on:
Rule-Based Systems: These use databases of known metabolic transformations to predict how a new compound might be metabolized. acs.org
Machine Learning Models: QSAR-type models can predict the likelihood of a molecule being a substrate for specific metabolic enzymes, such as cytochrome P450s. nih.gov
For this compound, these models could predict whether it is likely to undergo oxidation, hydrolysis, or conjugation reactions in insects or environmental organisms. This information is valuable for designing more stable or biodegradable analogues.
Computational toxicology aims to predict the potential toxicity of chemicals without extensive animal testing. researchgate.net This involves developing models for various toxicity endpoints. For a pesticide like this compound, in silico models can predict potential adverse effects on non-target organisms. mdpi.commdpi.com
The Adverse Outcome Pathway (AOP) framework provides a conceptual model to link a molecular initiating event (MIE) — such as the binding of a chemical to a protein — to an adverse outcome at the organism or population level through a series of key events. Computational models can be used to quantitatively describe the relationships between these events. While specific AOPs for this compound may not be established, the framework can be used to guide research into its mechanism of action and potential non-target effects. For example, if this compound is found to inhibit a specific enzyme (the MIE), computational models could help predict the downstream consequences in an insect. nih.gov
Applications of Flufenerim in Research and Non Human Systems
Flufenerim as a Chemical Probe for Biological Processes
Chemical probes are valuable tools in biological research, defined as bioactive compounds with well-characterized mechanisms of action that selectively modulate a biological target febs.org. They are instrumental in understanding protein function and complex biological processes febs.orgmskcc.org. While the concept of chemical probes is well-established mdpi.comepfl.ch, specific detailed research utilizing this compound explicitly as a chemical probe for elucidating biological processes appears limited in the readily available literature.
Use in Target Validation Experiments
Target validation is a critical step in research, particularly in drug discovery and understanding biological pathways, confirming that modulating a specific biological target produces a desired outcome liveonbiolabs.comwjbphs.com. Techniques often involve genetic methods, pharmacological validation, and the use of model systems liveonbiolabs.comwjbphs.com. Despite the general importance of chemical probes in target validation febs.org, specific studies detailing the use of this compound for validating particular biological targets were not identified in the consulted sources.
Application in Pathway Elucidation
Pathway elucidation involves mapping the sequence of molecular events in biological processes nih.gov. Chemical probes can be employed to perturb specific components within a pathway to understand their roles and interactions febs.org. However, specific research demonstrating the application of this compound for the elucidation of biological pathways was not found in the examined literature.
Development of this compound-Based Research Tools
While not extensively documented as a base for developing novel, modified research tools, this compound has been included in open-access compound collections, such as the Global Health Priority Box researchgate.netdntb.gov.ua. These collections serve as resources for researchers worldwide, providing starting points for various investigations, including the development of treatments and insecticides researchgate.net. The inclusion of this compound in such libraries suggests its availability and potential for use in screening efforts aimed at identifying compounds with specific biological activities, thereby acting as a component within broader research toolkits pirdc.orgnhr4ces.de.
Applications in Agricultural Sciences
This compound is recognized as a pyrimidinamine insecticide nih.govherts.ac.uk. Its application in agricultural sciences is primarily focused on the control of certain insect pests.
Modulation of Plant Growth and Development
Based on the available information, there is no documented evidence suggesting that this compound is used for or has demonstrated effects on the modulation of plant growth and development. Research on plant growth modulation typically involves plant hormones or other specific compounds known to influence plant physiological processes nih.govuu.nlbiosaline.orgfrontiersin.orggoogle.com.
Interactions with Crop Pests (Mechanistic Studies, not general efficacy)
This compound exhibits insecticidal activity against a range of crop pests, including the sweet potato whitefly (Bemisia tabaci), the green peach aphid (Myzus persicae), and the African cotton leafworm (Spodoptera littoralis) researchgate.netnih.govacs.org. However, it has shown no activity against certain thrips species like the western flower thrips (Frankliniella occidentalis) and the tobacco thrips (Thrips tabaci) researchgate.netnih.gov.
Despite its observed efficacy, the precise mode of action of this compound in insects is reported as unknown or unclear in multiple studies researchgate.netnih.govacs.orgresearchgate.netumn.edu. One source mentions that it is reported to act by inhibiting mitochondrial electron transport complex I, but this is noted alongside the general lack of clarity regarding its mechanism ethernet.edu.et. This lack of a clearly defined mechanism limits the availability of detailed mechanistic studies on its interactions with crop pests.
Studies have reported on the speed and potency of this compound's action. For instance, mortality in susceptible pests has been observed within 48 hours of exposure researchgate.netnih.govacs.org. The compound has also been noted for its relatively short residual activity researchgate.netnih.govacs.org.
While detailed mechanistic studies explaining how this compound interacts at a molecular level with its targets in susceptible pests are not widely available in the consulted literature due to its unknown mode of action, research has quantified its effects. For example, studies have determined half-maximal inhibitory concentration (IC50) values against certain organisms, such as Haemonchus contortus larvae, although this appears to be in the context of screening rather than agricultural application researchgate.net. Efficacy studies against agricultural pests have provided data on mortality rates at specific concentrations. researchgate.netnih.govacs.org
Below is a table summarizing some reported efficacy data against susceptible pests:
| Pest Species | Concentration (mg ai/L) | Observed Mortality (%) | Time after Treatment | Source |
| Myzus persicae | 1 | ~90 | 48-72 hours | acs.org |
| Myzus persicae | LC50 = 0.39 | 50 | 48-72 hours | acs.org |
| Bemisia tabaci | < 10 | Up to 100 | Within 48 hours | researchgate.netnih.gov |
| Spodoptera littoralis | < 10 | Up to 100 | Within 48 hours | researchgate.netnih.gov |
| Spodoptera littoralis | 16 | > 80 | 2 days (outdoor) | acs.org |
Note: This table presents observed effects (mortality) from efficacy studies, reflecting the outcome of the interaction with pests, rather than the detailed molecular mechanisms of action, which are reported as largely unknown.
Impact on Soil Microflora (Non-Toxicological)
The impact of chemical compounds, including pesticides, on soil microbial communities is a significant area of research due to the crucial roles these microorganisms play in nutrient cycling and soil health. muni.cz Studies on the effects of various substances on soil microflora often assess changes in microbial diversity, abundance, and functional activities like carbon and nitrogen mineralization. muni.cznih.gov While the provided search results discuss the general impact of environmental pollutants and humic-based products on soil microflora, and the ability of some bacteria to degrade specific chemicals like PFAS, there is no specific information available within the search results detailing non-toxicological impacts of this compound on soil microflora. muni.cznih.govbuffalo.edufrontiersin.org Research in this area would typically involve analyzing shifts in bacterial and fungal community structure and function following exposure to the compound under controlled or field conditions, focusing on effects not directly related to toxicity but rather on broader ecological interactions. nih.govfrontiersin.org
Applications in Veterinary Science Research (Mechanistic Focus)
Veterinary science research utilizes animal models to understand infectious diseases, evaluate potential therapeutics, and study host-pathogen interactions. nih.govmdpi.comusask.ca The mechanistic focus in such research aims to elucidate the underlying biological processes of disease and the effects of interventions at a molecular or cellular level. usask.cafrontiersin.org
Studies on Host-Pathogen Interactions
Understanding the complex interactions between a host organism and a pathogen is fundamental to combating infectious diseases. frontiersin.orgnih.govtxbiomed.org Animal models serve as crucial tools to study these interactions, allowing researchers to investigate how pathogens enter hosts, spread, cause illness, and how the host immune system responds. mdpi.comfrontiersin.orgtxbiomed.orgmdpi.com While various animal models, including genetically tractable organisms like worms and flies, are used to study host-pathogen interactions, there is no information in the provided search results specifically detailing studies involving this compound in this context. nih.govnih.govmdpi.com Research in this area could potentially explore if this compound influences host immune responses or interferes with critical steps in the pathogen's life cycle within the host.
Materials Science and Nanotechnology Applications
Nanotechnology and materials science explore the development and application of materials with novel properties at the nanoscale. biojournals.usnano.govresearchgate.netfcc-na.com This field has applications in diverse areas, including the creation of functional materials and advanced delivery systems. biojournals.usnano.govresearchgate.netfcc-na.com
Incorporation into Functional Materials (e.g., sensors, coatings)
Functional materials are designed to possess specific properties that allow them to perform a particular task, such as sensing or providing protective coatings. mdpi.comkit.eduresearchgate.netmaterial-sys.com Nanotechnology enables the tailoring of material structures at extremely small scales to achieve desired traits, making materials stronger, lighter, more durable, or electrically conductive. nano.govfcc-na.com Examples of functional materials include coatings for sensors, anti-reflection films, and protective layers. kit.edumaterial-sys.comnih.gov While the search results discuss the application of various materials, including polymers and nanomaterials, in functional coatings and sensors, there is no specific information regarding the incorporation of this compound into such materials. mdpi.comkit.eduresearchgate.netmaterial-sys.comnih.gov Research in this area could potentially investigate if this compound's chemical structure or properties lend themselves to incorporation into matrices for specific functional material applications.
Environmental Science Applications (Excluding Human Toxicity/Remediation Focus)
This compound, a synthetic chemical compound, has garnered attention for its potential applications in various non-human systems, particularly within environmental science. Its unique chemical structure, characterized by a pyrimidine (B1678525) core and fluorine substitutions, influences its interactions and behavior in different environmental compartments. nih.govherts.ac.uk While research often focuses on its primary use as an insecticide, investigations into its environmental fate and analytical detection methods are relevant to understanding its broader environmental implications beyond direct toxicity or remediation efforts. researchgate.netfrontiersin.org
Use as a Reference Standard in Environmental Analytical Chemistry
In environmental analytical chemistry, the accurate identification and quantification of chemical substances rely heavily on the use of reference standards. Reference standards are well-characterized materials with known purity and concentration, used to calibrate analytical instruments and validate analytical methods. europa.eueurachem.org
This compound, as a distinct chemical entity with a defined molecular structure and properties, serves as a valuable reference standard in laboratories performing environmental analysis. nih.govherts.ac.uk Its use as a standard ensures the reliability and comparability of analytical results obtained across different laboratories and studies. europa.euinorganicventures.com
The process involves obtaining a high-purity sample of this compound to be used as the primary standard. This standard is then used to prepare calibration solutions of varying concentrations. These solutions are analyzed using techniques such as gas chromatography or liquid chromatography coupled with mass spectrometry, which are common in environmental analysis for detecting and quantifying organic contaminants. bam.de
Using this compound as a reference standard allows analytical chemists to:
Calibrate Instruments: Establish the relationship between the instrument's response and the concentration of this compound.
Validate Methods: Assess the accuracy, precision, sensitivity, and specificity of the analytical method for this compound in relevant environmental matrices.
Ensure Quality Control: Include known concentrations of this compound in sample batches to monitor the performance of the analytical system over time.
The availability of high-quality reference standards for compounds like this compound is essential for regulatory compliance and for conducting meaningful environmental research. europa.eulgcstandards.com While specific data tables detailing the use of this compound as a reference standard were not extensively found in the search results, the principle of using pure chemical compounds as standards in environmental analytical chemistry is a fundamental practice. europa.eueurachem.orgeurl-pesticides.eu
For instance, the process would typically involve preparing a stock solution of this compound at a precisely known concentration. This stock solution is then diluted to create a series of working standards covering the expected range of this compound concentrations in environmental samples.
Here is an illustrative example of how calibration data using a this compound reference standard might be presented:
| Standard Concentration (µg/L) | Analytical Signal (Arbitrary Units) |
| 0.1 | 55 |
| 0.5 | 280 |
| 1.0 | 555 |
| 2.5 | 1380 |
| 5.0 | 2750 |
Note: This table presents hypothetical data for illustrative purposes only, demonstrating the relationship between known standard concentrations and the corresponding analytical signal.
Such data would be used to generate a calibration curve, allowing analysts to determine the concentration of this compound in unknown environmental samples based on their measured analytical signal. The purity and accurate characterization of the this compound reference standard are paramount to the accuracy of these measurements. europa.euinorganicventures.com
Environmental Fate and Ecotoxicological Mechanisms of Flufenerim
Environmental Transport and Distribution
Volatilization from Water and Soil Surfaces
Detailed scientific studies quantifying the rate of volatilization of Flufenerim from water and soil surfaces are not currently available in the public domain. To assess volatilization potential, key physicochemical properties such as the Henry's Law Constant and vapor pressure are required. While some basic chemical properties for this compound are listed in databases like PubChem, specific, experimentally derived values necessary for environmental modeling of its volatilization are not provided. nih.gov Without this data, it is not possible to determine the extent to which this compound may partition from soil and water into the atmosphere under various environmental conditions.
Bioaccumulation and Biotransformation in Non-Target Organisms (Mechanistic Focus)
The potential for a substance to accumulate in living organisms and undergo metabolic changes is a critical component of its environmental risk assessment. For this compound, specific research in these areas concerning non-target species is not publicly documented.
Uptake and Accumulation in Aquatic Organisms (e.g., fish, algae)
There is no available research detailing the uptake and accumulation of this compound in aquatic organisms such as fish or algae. Studies that would determine the Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) for this compound have not been published. These factors are essential for understanding the extent to which this compound might concentrate in aquatic life from the surrounding water.
Metabolic Transformations in Invertebrates and Plants
Information regarding the metabolic pathways of this compound in non-target invertebrates and plants is not available in the scientific literature. Research has not yet been published that identifies the potential breakdown products (metabolites) of this compound in these organisms or the enzymes involved in its biotransformation.
Biomagnification Potential in Non-Human Food Chains
There are currently no studies available that assess the biomagnification potential of this compound. Such studies would investigate whether the concentration of this compound increases at successively higher levels in a food chain. Without data from food web studies, the risk of secondary poisoning for predators consuming organisms exposed to this compound cannot be determined.
Ecotoxicological Mechanisms of Action in Non-Target Organisms
While some research has investigated the insecticidal properties of this compound against target pests, its specific mechanisms of action in non-target organisms are not well understood. acs.orgresearchgate.netnih.gov
Cellular and Molecular Effects in Algae and Aquatic Invertebrates
Impact on Microbial Community Structure and Function in Soil
Currently, there are no specific studies or data available that detail the impact of this compound on the structure and function of microbial communities in soil. Research into how this compound may affect key soil health indicators such as microbial biomass, the diversity of bacteria and fungi, and the activity of essential soil enzymes (e.g., dehydrogenase, phosphatase, urease) has not been published.
General research on other pesticides indicates that such chemicals can have a range of effects on soil microbiota, from transient decreases in bacterial diversity and abundance to significant shifts in community composition. nih.govconnectjournals.comsci-hub.se For instance, fumigants have been shown to decrease bacterial diversity by 10-50% in the initial weeks after application, though these effects can be temporary. nih.gov Similarly, other insecticides and herbicides have demonstrated the potential to either inhibit or, in some cases, stimulate certain microbial populations and their enzymatic activities, often depending on the chemical's concentration, soil type, and the presence of other substances. connectjournals.commdpi.comnih.govnih.gov However, without specific studies on this compound, it is not scientifically valid to extrapolate these findings to its potential behavior in the soil ecosystem. The impact of this compound on these vital soil components remains an unresearched area.
Mechanisms of Effects on Plant Growth and Reproduction
There is a notable absence of scientific literature and research findings on the specific mechanisms through which this compound may affect plant growth and reproduction. The phytotoxicity of this compound, including its potential to inhibit seed germination, impede root and shoot development, affect biomass production, or interfere with reproductive processes such as flowering and fertilization, has not been documented. researchgate.netnih.gov
Studies on other pesticides have shown that non-target plants can be affected through various mechanisms. For example, some herbicides can reduce pollen viability and fertilization success, while other pesticides may cause oxidative stress, disrupt photosynthesis, or alter nutrient uptake, leading to stunted growth or reduced crop yield. entomologyjournals.comnih.govut.ac.ir These effects are highly dependent on the specific chemical structure and mode of action of the pesticide . As the mode of action for this compound is not fully understood even in its target insect populations, its physiological and biochemical effects on plants are entirely unknown. researchgate.net Consequently, no data is available to populate tables regarding germination rates, seedling growth, or reproductive success following exposure to this compound. This represents a critical knowledge gap in understanding the broader ecological risks associated with its use.
Emerging Research Areas and Future Directions for Flufenerim Studies
Exploration of Novel Synthetic Methodologies
There is no available research on the application of novel synthetic methodologies to Flufenerim.
No studies have been published on the use of flow chemistry or continuous manufacturing for the synthesis of this compound.
There is no documented research applying electrochemical or photochemical methods to the synthesis of this compound.
No literature exists describing the use of biocatalytic transformations in the synthesis or modification of this compound.
Advanced Mechanistic Elucidation Techniques
There is no evidence of advanced mechanistic elucidation techniques being applied to study this compound's mode of action.
No structural biology studies of this compound's interactions with its biological targets using Cryo-EM have been published.
There are no published reports on the use of advanced spectroscopic probes to monitor the real-time interaction of this compound with biological systems.
Single-Molecule Studies of this compound Interactions
Future research may increasingly focus on understanding the precise molecular interactions of this compound at the single-molecule level. Techniques such as single-molecule fluorescence microscopy could provide unprecedented insights into the compound's mechanism of action. mdpi.com This methodology allows for the direct observation of individual molecules, eliminating the averaging effects seen in ensemble measurements and potentially revealing transient intermediate states or heterogeneous behaviors that are otherwise hidden. nih.gov
Potential research could involve fluorescently labeling this compound to track its binding kinetics and conformational changes when interacting with its biological target, which is suggested but not confirmed to be related to acetylcholinesterase (AChE). researchgate.net By observing these interactions in real-time, researchers could elucidate the specific binding sites, the stoichiometry of the interaction, and the dynamics of the target protein upon binding. This approach has become a vital tool for deciphering complex biological systems. mdpi.com The development of novel fluorescent probes and biosensors will be crucial for the success of these single-molecule investigations. mdpi.com
Integration of Artificial Intelligence and Machine Learning in this compound Research
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating research on this compound, from its synthesis to understanding its biological activity.
| Approach Type | Description | Potential Advantage for this compound Synthesis |
| Template-Based | Utilizes a predefined set of reaction rules or templates extracted from known chemical reactions. | High accuracy for reactions within the known chemical space of pyrimidine (B1678525) derivatives. |
| Semi-Template-Based | Combines template matching with machine learning models to predict the applicability of templates to new structures. | Balances accuracy with the ability to generalize to novel variations of this compound analogues. |
| Template-Free | Treats retrosynthesis as a sequence-to-sequence translation problem, directly predicting reactants from products without explicit rules. | Capable of discovering entirely novel synthetic routes not present in existing databases. |
Machine learning (ML) models are poised to play a significant role in elucidating the Structure-Activity Relationship (SAR) of this compound and its analogues. By training models on datasets of related pyrimidinamine insecticides and their corresponding biological activities, it would be possible to predict the insecticidal potency of novel this compound derivatives. nih.gov This predictive capability can guide the synthesis of new compounds with potentially enhanced activity or selectivity.
Furthermore, ML could help to unravel this compound's currently unclear mode of action. nih.gov By analyzing complex datasets that correlate chemical structure with downstream biological effects (e.g., from high-throughput screening), ML algorithms may identify patterns that suggest a specific molecular target or pathway, moving beyond the current observations related to acetylcholinesterase activity. researchgate.net
The development of this compound derivatives and the optimization of its synthesis and application can be accelerated through automated experimental design. This involves using algorithms to autonomously plan and execute experiments, collecting and analyzing data in real-time to inform the next set of experiments. rsc.org This approach can efficiently explore multi-dimensional parameter spaces (e.g., reaction conditions, compound concentrations) to rapidly identify optimal conditions. rsc.org Open-source software and robotics-based high-throughput experimentation are becoming crucial for implementing automated synthesis and testing workflows. rsc.orgnih.gov
Development of this compound as a Tool for Systems Biology and Chemical Biology
Beyond its direct application as an insecticide, this compound could be developed as a chemical probe to study biological systems. Its rapid and potent action suggests it interacts with an important target site in insects, making it a valuable tool for dissecting specific biological pathways. nih.gov
To understand the systemic effects of this compound on target organisms, integrated multi-omics approaches could be employed. nih.gov In non-human model insect species, such as Bemisia tabaci or Myzus persicae, against which this compound is effective, a systems-level analysis could reveal its broader biological impact. acs.org
Transcriptomics: Analyzing the gene expression profile of an insect exposed to this compound could identify which genes and signaling pathways are activated or repressed in response to the compound.
Proteomics: This would involve quantifying changes in protein levels and post-translational modifications, providing a direct look at the cellular machinery affected by this compound.
Metabolomics: By profiling the changes in small-molecule metabolites, researchers could understand the metabolic pathways that are perturbed upon this compound exposure.
Integrated analysis of these omics datasets can provide a comprehensive view of the molecular basis of this compound's insecticidal activity and help identify its primary targets and off-target effects. nih.gov
Phenotypic Screening for Unanticipated Biological Activities (Non-Clinical)
Phenotypic screening has been fundamental in characterizing the primary biological activity of this compound as an insecticide. nih.gov Initial studies screened the compound against several major insect pests, revealing potent activity against the sweet potato whitefly (Bemisia tabaci), the green peach aphid (Myzus persicae), and the African cotton leafworm (Spodoptera littoralis). nih.govresearchgate.net Conversely, these screenings also demonstrated a lack of efficacy against certain thrips species, specifically Frankliniella occidentalis and Thrips tabaci, highlighting a degree of selectivity in its insecticidal action. nih.govresearchgate.net
Beyond its intended insecticidal purpose, early research has indicated that this compound possesses fungicidal properties, notably against Pseudoperonospora cubensis. researchgate.net Further phenotypic screening could uncover additional, unanticipated bioactivities. For instance, the compound's effect on oviposition in B. tabaci was a key finding, where it was observed to cause strong suppression of egg-laying. sci-hub.ru This suggests this compound may interfere with feeding behaviors or other complex physiological processes beyond simple toxicity. sci-hub.ru Broad-based phenotypic screening against a diverse range of microorganisms, plant models, and non-target invertebrates could reveal novel applications or provide a more comprehensive understanding of its ecological impact.
Table 1: Summary of Observed Biological Activities of this compound from Phenotypic Screening This table is interactive. You can sort and filter the data.
| Target Organism | Observed Effect | Efficacy Level | Citation |
|---|---|---|---|
| Bemisia tabaci (Whitefly) | Insecticidal | High | nih.gov, researchgate.net |
| Myzus persicae (Aphid) | Insecticidal | High | nih.gov, researchgate.net |
| Spodoptera littoralis (Leafworm) | Insecticidal | High | nih.gov, researchgate.net |
| Frankliniella occidentalis (Thrips) | Insecticidal | None | nih.gov, researchgate.net |
| Thrips tabaci (Thrips) | Insecticidal | None | nih.gov, researchgate.net |
| Bemisia tabaci (Whitefly) | Oviposition Suppression | High | sci-hub.ru |
Cross-Disciplinary Research Avenues
This compound exhibits characteristics that align with the principles of green chemistry, primarily due to its very short residual activity. mdpi.com Research has shown its efficacy declines sharply within a few days of application—lasting approximately four days under laboratory conditions and as little as two days in outdoor settings. nih.govresearchgate.net This rapid degradation is a significant advantage, as it minimizes long-term environmental accumulation and suggests the compound could be suitable for use close to harvest times without leaving persistent residues. nih.govresearchgate.net
Future research from a green chemistry perspective could focus on several areas. First, elucidating the degradation pathway of this compound is crucial to confirm that its breakdown products are benign. Second, the development of production processes that minimize waste and energy consumption would further enhance its green credentials. unibo.it The unique properties of this compound, such as its high potency at low concentrations, also contribute to sustainability by reducing the total amount of pesticide released into the environment. nih.gov
Currently, there is no published research indicating a role for this compound in environmental sensing or remediation. Its primary function is that of a bioactive agent designed to be effective at low concentrations and to degrade rapidly. nih.gov However, the potential for its core chemical structure to be adapted for such purposes could be a novel research avenue. For example, derivatives could be synthesized to act as molecular probes for specific environmental contaminants if the pyrimidine core can be modified to selectively bind to target molecules. In remediation, such derivatives might be explored for their ability to chelate heavy metals or catalyze the breakdown of other pollutants, although this remains a highly speculative area of research.
Unresolved Scientific Questions and Research Gaps
Despite initial characterization, significant questions regarding this compound remain. The most pressing is the definitive identification of its molecular mode of action. nih.govresearchgate.net Preliminary studies suggest it may inhibit the enzyme acetylcholinesterase (AChE) in the insect nervous system, but this is not confirmed as the primary or sole mechanism. sci-hub.ru The rapid mortality observed in pests like B. tabaci suggests an impact on a critical physiological system, which requires further investigation. sci-hub.ru
Another research gap is the limited understanding of potential resistance mechanisms. While one study indicated that resistance in B. tabaci and M. persicae was unlikely to develop quickly, more extensive, long-term studies are needed to validate this and to develop effective resistance management strategies. sci-hub.ru The full spectrum of its activity against a broader range of agricultural pests and its precise environmental fate and degradation pathways are also areas requiring deeper investigation.
Table 2: Key Unresolved Questions in this compound Research This table is interactive. You can sort and filter the data.
| Research Area | Specific Question / Gap | Potential Impact of Resolution | Citation |
|---|---|---|---|
| Mode of Action | What is the primary molecular target of this compound? | Development of more selective pesticides; understanding of resistance. | nih.gov, sci-hub.ru, researchgate.net |
| Resistance | What is the long-term potential for pests to develop resistance? | Creation of sustainable integrated pest management (IPM) programs. | sci-hub.ru |
| Spectrum of Activity | Which other pests (insect, fungal, etc.) is this compound effective against? | Expansion of its potential applications in agriculture. | nih.gov, researchgate.net |
| Environmental Fate | What are the specific degradation products and pathways in soil and water? | Full assessment of environmental safety and alignment with green chemistry principles. | nih.gov, researchgate.net |
Potential for this compound-Derived Compounds in Novel Research Applications
The chemical scaffold of this compound, a pyrimidineamine, serves as a valuable template for the discovery of new agrochemical compounds. researchgate.net The process of designing and synthesizing derivatives of an existing active compound is a proven strategy for developing agents with improved or novel properties. mdpi.com Research into other pyrimidinamine derivatives has already led to the development of new fungicides, indicating the versatility of this chemical class. researchgate.net
By modifying the functional groups on the this compound molecule, researchers could explore structure-activity relationships to achieve several goals. mdpi.com These include enhancing its potency, broadening its spectrum of activity to include other pests, or increasing its selectivity to further minimize effects on non-target organisms. For example, modifications could potentially lead to new compounds with systemic properties in plants or with different modes of action. Beyond agriculture, the study of how these derivatives interact with biological systems could provide tools for basic research in insect neurophysiology or other areas of biology. mdpi.com
Q & A
Q. What are the critical steps in Flufenerim’s synthetic pathway, and how can researchers optimize yield and purity?
this compound is synthesized via a multi-step process involving methyl acrylate addition, Claisen condensation, cyclocondensation, amination, and chlorination . To optimize yield and purity, researchers should:
- Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst concentration, solvent polarity).
- Monitor intermediate purity at each stage via HPLC or GC-MS to identify bottlenecks.
- Employ recrystallization or column chromatography for final purification.
- Validate structural integrity using NMR (¹H, ¹³C) and X-ray crystallography for unambiguous confirmation .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural identity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular structure and functional groups.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities (>99% purity threshold for biological assays).
- Mass Spectrometry (MS) : Confirm molecular weight (C₁₅H₁₄ClF₄N₃O, MW 363.74) and fragmentation patterns.
- X-ray Diffraction : Resolve crystal structure for stereochemical confirmation .
Q. How can researchers design initial bioactivity assays for this compound to evaluate its pesticidal efficacy?
- In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase for insecticides) at varying concentrations (1 nM–10 µM).
- In vivo models : Use Drosophila melanogaster or Tribolium castaneum to assess lethality and sublethal effects (e.g., fecundity reduction).
- Dose-response curves : Calculate LC₅₀/EC₅₀ values using probit or logit regression analysis .
Advanced Research Questions
Q. What methodologies can resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Validation of computational models : Cross-check docking simulations (e.g., AutoDock Vina) with experimental IC₅₀ values. Adjust force fields or solvation parameters if discrepancies exceed 20%.
- Molecular Dynamics (MD) Simulations : Model protein-ligand interactions over 100+ ns to assess binding stability.
- Alchemical free-energy calculations : Use thermodynamic integration to refine binding affinity predictions .
Q. How can researchers identify and mitigate side reactions during this compound’s chlorination step?
- In-situ monitoring : Use Raman spectroscopy to track chlorine incorporation and detect byproducts (e.g., polychlorinated derivatives).
- Isotopic labeling : Introduce ³⁶Cl to trace reaction pathways and quantify undesired substitutions.
- Post-reaction quenching : Optimize quenching agents (e.g., sodium thiosulfate) to halt side reactions .
Q. What strategies are effective in analyzing contradictory data from this compound’s environmental persistence studies?
- Meta-analysis : Aggregate data from soil half-life (DT₅₀) studies and apply mixed-effects models to account for variability in soil pH, organic matter, and microbial activity.
- Sensitivity analysis : Identify critical parameters (e.g., hydrolysis rate constants) using Monte Carlo simulations.
- Field validation : Compare lab-derived degradation rates with field data from agricultural sites .
Q. How can researchers design experiments to probe this compound’s metabolic pathways in non-target organisms?
- Stable isotope tracing : Administer ¹³C-labeled this compound to model organisms (e.g., zebrafish) and track metabolites via LC-QTOF-MS .
- Enzyme inhibition assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify major detoxification pathways.
- Transcriptomics : Use RNA-seq to assess upregulation of xenobiotic metabolism genes .
Methodological Guidelines
- Data Reprodubility : Document reaction conditions (e.g., stirring speed, inert gas flow rates) in supplementary materials to enable replication .
- Contradiction Resolution : Apply Bradford-Hill criteria (e.g., temporality, biological gradient) to assess causality in ecotoxicological studies .
- Computational Reproducibility : Archive simulation input files (e.g., .mdp for GROMACS) in public repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
